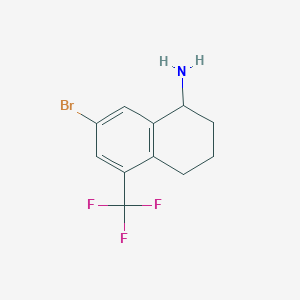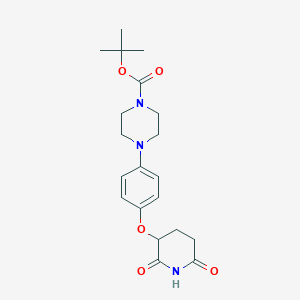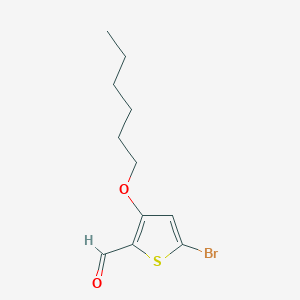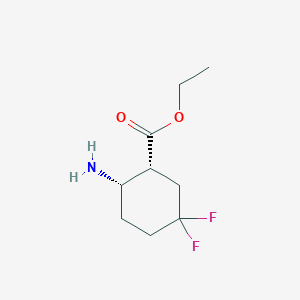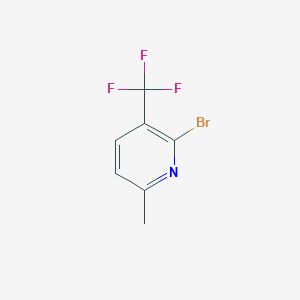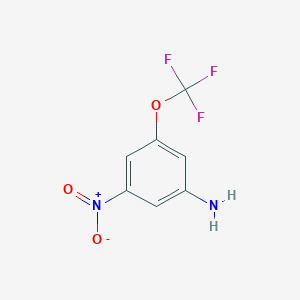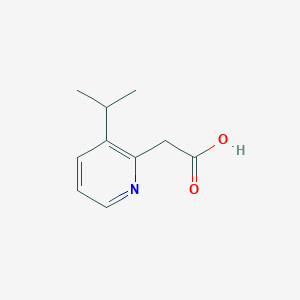
trans 4-Piperidin-1-ylmethyl-cyclohexylamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trans 4-Piperidin-1-ylmethyl-cyclohexylamine dihydrochloride is a chemical compound with the molecular formula C12H25ClN2 and a molecular weight of 232.8 g/mol . This compound is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Méthodes De Préparation
The synthesis of trans 4-Piperidin-1-ylmethyl-cyclohexylamine dihydrochloride involves several steps. One method includes the reaction of trans 2-{l-[4-(N-tert-butoxycarbonyl)-amino]-cyclohexyl}-acetic acid ester with sodium borohydride and aluminum trichloride to form trans 2-{l-[4-(N-tert-butoxycarbonyl)-amino]-cyclohexyl}-ethanol . This intermediate is then reacted with methanesulfonic acid chloride in the presence of an acid-binding agent to yield trans 2-{l-[4-(N-tert-butoxycarbonyl)-amino]-cyclohexyl}-ethyl methanesulfonate . The final step involves heating this compound in a mixture of aqueous hydrochloric acid and methanol to obtain trans N-{4-{2-[4-(2,3-dichlorophenyl)-piperazine-l-il]-ethyl}-cyclohexylamine dihydrochloride .
Analyse Des Réactions Chimiques
Trans 4-Piperidin-1-ylmethyl-cyclohexylamine dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include sodium borohydride, aluminum trichloride, and methanesulfonic acid chloride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with sodium borohydride and aluminum trichloride produces trans 2-{l-[4-(N-tert-butoxycarbonyl)-amino]-cyclohexyl}-ethanol .
Applications De Recherche Scientifique
Trans 4-Piperidin-1-ylmethyl-cyclohexylamine dihydrochloride has various scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, piperidine derivatives, including this compound, are studied for their potential pharmacological activities . These compounds are present in more than twenty classes of pharmaceuticals and are known for their biological activity . Additionally, they are used in the development of new drugs and therapeutic agents .
Mécanisme D'action
The mechanism of action of trans 4-Piperidin-1-ylmethyl-cyclohexylamine dihydrochloride involves its interaction with specific molecular targets and pathways. While detailed information on its exact mechanism is limited, piperidine derivatives generally exert their effects by interacting with various receptors and enzymes in the body . These interactions can lead to changes in cellular signaling pathways and physiological responses .
Comparaison Avec Des Composés Similaires
Trans 4-Piperidin-1-ylmethyl-cyclohexylamine dihydrochloride can be compared with other piperidine derivatives, such as substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . Each of these compounds has unique structural features and pharmacological properties. For example, substituted piperidines have different substituents attached to the piperidine ring, which can influence their biological activity . Spiropiperidines and condensed piperidines have more complex ring structures, which can affect their stability and reactivity . Piperidinones, on the other hand, contain a carbonyl group, which can impact their chemical behavior and interactions with biological targets .
Propriétés
Formule moléculaire |
C12H26Cl2N2 |
|---|---|
Poids moléculaire |
269.25 g/mol |
Nom IUPAC |
4-(piperidin-1-ylmethyl)cyclohexan-1-amine;dihydrochloride |
InChI |
InChI=1S/C12H24N2.2ClH/c13-12-6-4-11(5-7-12)10-14-8-2-1-3-9-14;;/h11-12H,1-10,13H2;2*1H |
Clé InChI |
JPILUGYRUXYDCT-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)CC2CCC(CC2)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


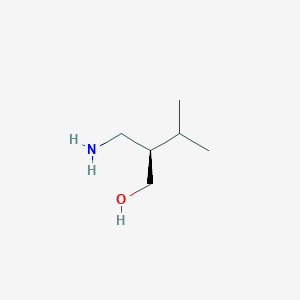
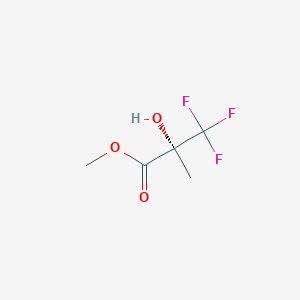
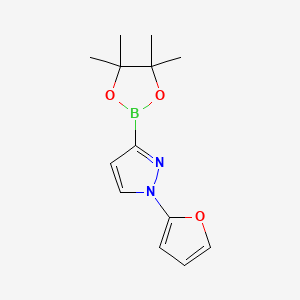
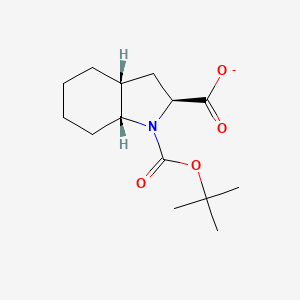
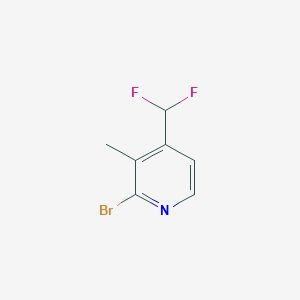
![2-thiophen-3-yl-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride](/img/structure/B15221725.png)
